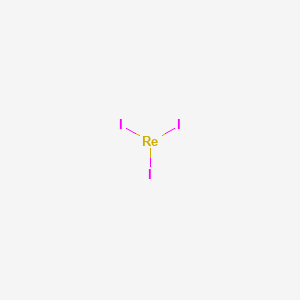

Rhenium(III) iodide

Descripción general

Descripción

Rhenium(III) iodide is a binary chemical compound composed of rhenium and iodide, with the chemical formula ReI₃. It forms violet-black crystals and is poorly soluble in water, acetone, ethanol, ether, and dilute acid solutions

Mecanismo De Acción

Target of Action

Rhenium(III) iodide is a binary chemical compound of rhenium and iodide with the chemical formula ReI3

Mode of Action

It is known that this compound can be synthesized by the decomposition of rhenium(iv) iodide . This suggests that the compound may interact with its targets through a reduction process.

Pharmacokinetics

It is known that this compound forms violet-black crystals and is poorly soluble in water, acetone, ethanol, ether, and dilute acid solutions

Result of Action

When heated in vacuum up to 170 °c, the compound decomposes to rhenium(ii) iodide, and at 380 °c — to rhenium(i) iodide . This suggests that the compound may undergo changes under certain conditions, which could potentially influence its effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the presence of various solvents . Additionally, the compound’s stability can be influenced by temperature, as it decomposes under certain heat conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rhenium(III) iodide can be synthesized through several methods:

- This method involves the thermal decomposition of rhenium(IV) iodide (ReI₄) to produce this compound and iodine gas:

Decomposition of Rhenium(IV) Iodide: 2ReI4→2ReI3+I2

Another method involves the introduction of ethanol into a mixture of perrhenic acid (HReO₄) and hydroiodic acid (HI):Reaction of Perrhenic Acid and Hydroiodic Acid: HReO4+3HI+2C2H5OH→ReI3+4H2O+2CH3CHO

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: Rhenium(III) iodide undergoes various chemical reactions, including:

- When heated in a vacuum up to 170°C, this compound decomposes to rhenium(II) iodide:

Decomposition: 2ReI3→2ReI2+I2

At 380°C, it further decomposes to rhenium(I) iodide:ReI3→ReI+I2

Common Reagents and Conditions:

Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced or oxidized depending on the reagents and conditions used.

Substitution Reactions: It can undergo ligand substitution reactions, where iodide ligands are replaced by other ligands without altering the core structure.

Major Products: The major products formed from these reactions include rhenium(II) iodide, rhenium(I) iodide, and iodine gas.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Iridium Triiodide (IrI₃): Similar to rhenium(III) iodide, iridium triiodide forms stable complexes and has applications in catalysis and materials science.

Ruthenium(III) Iodide (RuI₃): This compound shares similar properties and reactivity with this compound and is used in various chemical and industrial applications.

Uniqueness: this compound is unique due to its specific electronic configuration and the ability to form stable complexes with a variety of ligands. Its high thermal stability and resistance to decomposition make it valuable for high-temperature applications and studies involving metal-ligand interactions .

Propiedades

IUPAC Name |

triiodorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Re/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMQJDMHHOTHKW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Re](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314646 | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.920 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15622-42-1 | |

| Record name | Rhenium iodide (ReI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15622-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is a significant challenge in synthesizing rhenium(III) iodide, and how have researchers overcome it?

A1: A major challenge in obtaining this compound has been the low yield and complexity of previous synthetic methods. A simplified, high-yield synthesis was developed utilizing the thermal decarbonylation of rhenium(III) benzoate with iodine. [] This method offers a more efficient route to obtaining this valuable precursor for further chemical synthesis.

Q2: What is a notable application of this compound in coordination chemistry?

A2: this compound serves as an effective starting material for synthesizing rhenium chalcocyanide cluster complexes. [] For example, reacting this compound with potassium thiocyanate under specific conditions leads to the formation of [Re4(µ3-S)4(CN)12]4−. This highlights the utility of this compound in accessing diverse rhenium cluster compounds with potential applications in various fields.

Q3: Besides rhenium compounds, what other metal iodide was characterized in the process of optimizing the synthesis of this compound?

A3: During the investigation of an efficient synthesis for this compound, researchers successfully isolated and characterized β-molybdenum(II) iodide. [, ] This finding underscores the broader applicability of the developed synthetic methodology for accessing various metal iodides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)

![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)